

NVP-BSK805: A Technical Guide to its ATP-Competitive Inhibition of JAK2

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Compound of Interest

Compound Name: NVP-BSK805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **NVP-BSK805**, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). The document details its mechanism of action, inhibitory profile, and effects on downstream signaling pathways. It is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, particularly those focused on myeloproliferative neoplasms (MPNs) and other malignancies driven by aberrant JAK2 activity.

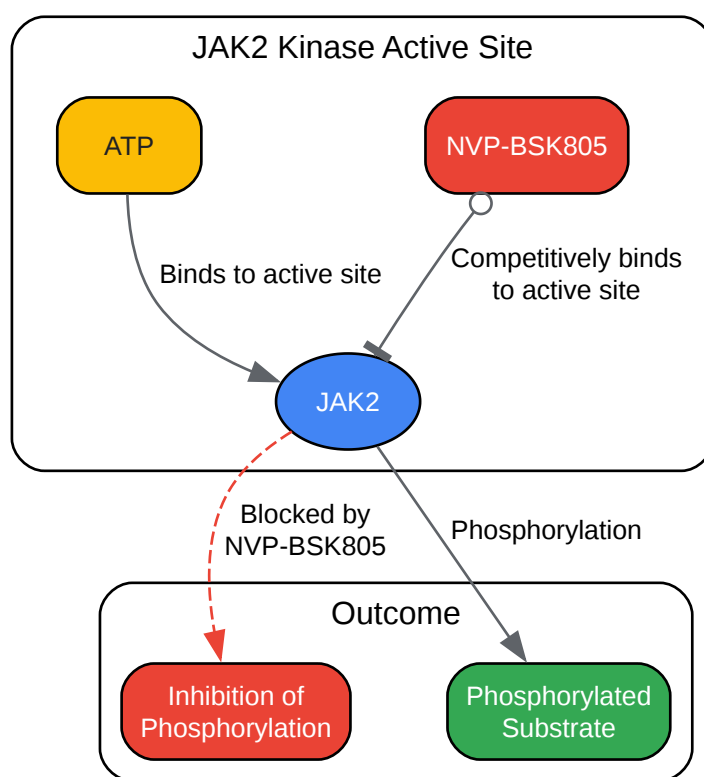
Executive Summary

NVP-BSK805 is a substituted quinoxaline that demonstrates high-affinity, ATP-competitive inhibition of the JAK2 kinase. It exhibits significant selectivity for JAK2 over other members of the JAK family and a broad range of other kinases.[1][2] The discovery of the activating JAK2(V617F) mutation in a high percentage of patients with MPNs, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, has positioned JAK2 as a critical therapeutic target. **NVP-BSK805** potently inhibits both wild-type and V617F-mutant JAK2, leading to the suppression of downstream signaling, most notably the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[1] This inhibition of the JAK/STAT pathway results in the suppression of cell proliferation and the induction of apoptosis in JAK2-dependent cancer cells.[3]

Mechanism of Action: ATP-Competitive Inhibition

NVP-BSK805 exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of the JAK2 kinase domain.[1] X-ray crystallography studies have confirmed that **NVP-BSK805** binds to the ATP-binding pocket of the JAK2 kinase.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby blocking the kinase's catalytic activity.[4] The calculated dissociation constant (K_i) for **NVP-BSK805** is 0.43 ± 0.02 nM, indicating a very high binding affinity.[5][6]

Mechanism of ATP-Competitive Inhibition by NVP-BSK805



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Caption: ATP-competitive inhibition of JAK2 by **NVP-BSK805**.

Quantitative Data

The inhibitory activity of **NVP-BSK805** has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against JAK family kinases and the growth inhibitory concentrations (GI50) against various cancer cell lines.

Table 1: **NVP-BSK805** IC50 Values for JAK Family Kinases[5][7][8]

Kinase Target	IC50 (nM)
JAK2 (JH1 domain)	0.48
Full-length JAK2 (wild-type)	0.58 ± 0.03
Full-length JAK2 (V617F)	0.56 ± 0.04
TYK2 (JH1 domain)	10.76
JAK3 (JH1 domain)	18.68
JAK1 (JH1 domain)	31.63

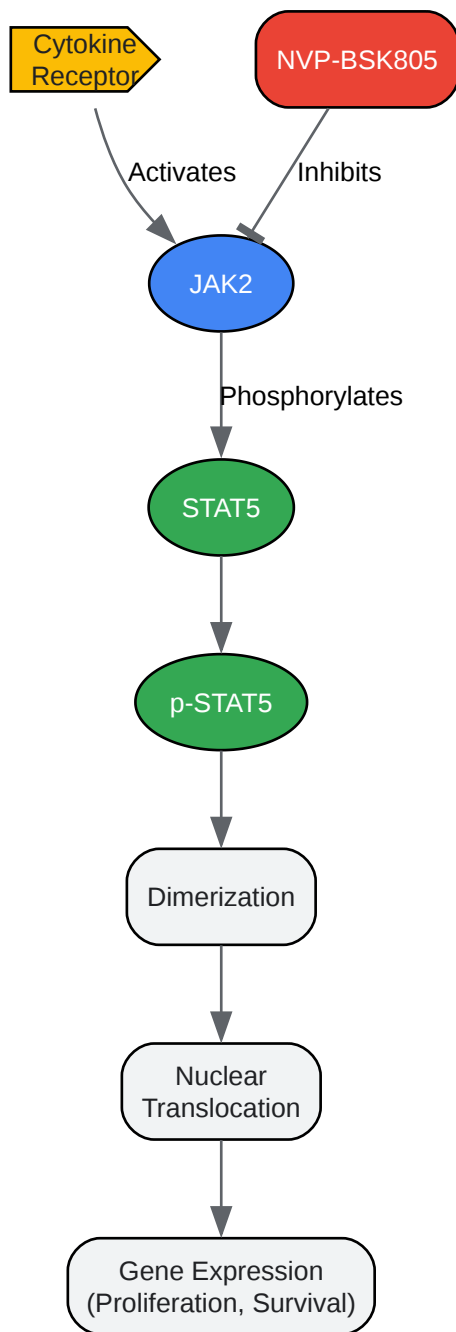
Table 2: **NVP-BSK805** GI50 Values in Various Cell Lines[1][6][7]

Cell Line	Relevant Mutation	GI50
Ba/F3 (JAK2V617F)	JAK2 V617F	< 100 nM
SET-2	JAK2 V617F	88 nM
HEL	JAK2 V617F	> 100 nM
CHRF-288-11	JAK2 T875N	< 100 nM
UKE-1	JAK2 V617F	< 1 µM
K-562	BCR-ABL	1.5 µM
CMK	JAK3 A572V	~2 µM
INA-6 (IL-6 dependent)	-	< 1 µM

Impact on Signaling Pathways

NVP-BSK805 primarily impacts the JAK/STAT signaling pathway. In cells harboring activating JAK2 mutations, there is constitutive activation of this pathway, leading to the phosphorylation and activation of STAT proteins, particularly STAT5. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. [9] **NVP-BSK805** effectively blocks the constitutive phosphorylation of STAT5 in JAK2(V617F)-bearing cells at concentrations of 100 nM or greater.[3][5] This leads to the suppression of cell proliferation and the induction of apoptosis.[1]

NVP-BSK805 Inhibition of the JAK/STAT Pathway

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